molecular formula C12H21NO2 B593028 tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate CAS No. 135262-83-8

tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate

Cat. No.: B593028
CAS No.: 135262-83-8
M. Wt: 211.305
InChI Key: YURINRCOVINBRI-UWVGGRQHSA-N
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Description

tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate is a chemical compound with the molecular formula C12H21NO2. This compound is known for its unique structure, which includes a cyclohexene ring substituted with a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate typically involves the reaction of 6-methyl-3-cyclohexen-1-ol with 2-methyl-2-propanyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate lies in its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

135262-83-8

Molecular Formula

C12H21NO2

Molecular Weight

211.305

IUPAC Name

tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C12H21NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,14)/t9-,10-/m0/s1

InChI Key

YURINRCOVINBRI-UWVGGRQHSA-N

SMILES

CC1CC=CCC1NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (6-methyl-3-cyclohexen-1-yl)-, 1,1-dimethylethyl ester, trans-

Origin of Product

United States

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